molecular formula C15H27NO11 B014289 Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside CAS No. 75669-79-3

Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No. B014289
CAS RN: 75669-79-3
M. Wt: 397.37 g/mol
InChI Key: JPIHIQIYWZWIPU-ATCGGQGBSA-N
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Description

“Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside” is a synthetic T antigen derivative . It is available from various suppliers .


Synthesis Analysis

This compound finds extensive utility in the synthesis of pioneering pharmaceutical concoctions aimed at combatting an array of ailments, encompassing malignant neoplasms and bacterial afflictions .


Molecular Structure Analysis

The molecular formula of this compound is C15H27NO11 . The InChI string representation of its structure is InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of Methyl 2-Acetamido-2-Deoxy-3-O-(b-D-Galactopyranosyl)-alpha-D-Galactopyranoside is 2,3-O-sialyltransferase , an enzyme involved in the biosynthesis of sialylated glycoconjugates .

Mode of Action

This compound acts as a substrate for 2,3-O-sialyltransferase . The enzyme catalyzes the transfer of sialic acid from cytidine monophosphate (CMP)-sialic acid to galactose-containing substrates, and this compound provides the galactose moiety for this reaction .

Biochemical Pathways

The action of this compound affects the sialylation pathways in cells. Sialylation is a critical process in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell-cell interactions, immune responses, and pathogen recognition .

Pharmacokinetics

Its bioavailability would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

The action of this compound can lead to the production of sialylated glycoconjugates , which have been associated with various biological functions, including cell adhesion, signal transduction, and immune response . It’s also worth noting that this disaccharide has been associated with tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of 2,3-O-sialyltransferase and the availability of CMP-sialic acid can affect the compound’s action. Additionally, factors such as pH, temperature, and the presence of other metabolites can also influence its stability and efficacy .

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIHIQIYWZWIPU-ATCGGQGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415339
Record name GAL-(1-3)MGC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

CAS RN

75669-79-3
Record name GAL-(1-3)MGC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 2
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 3
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 4
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 5
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Reactant of Route 6
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

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